molecular formula C29H25F7N4O3 B12290041 Aprepitant EP impurity B

Aprepitant EP impurity B

Cat. No.: B12290041
M. Wt: 610.5 g/mol
InChI Key: QIEHKJXOBWMTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :

    Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.

    Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.

    Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.

    Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.

    Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.

Chemical Reactions Analysis

1.1. Condensation Reactions

The synthesis involves condensation between intermediates such as 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3(S)-(4-fluorophenyl)morpholine and other reactants (e.g., N-methylcarboxy-2-chloroacetamidrazone) in the presence of bases like diisopropylethylamine (DIPEA) and solvents such as acetonitrile or toluene . These reactions may generate impurities if intermediates are not fully consumed.

1.2. Reduction Steps

A critical step involves the selective reduction of intermediates using reagents like L-Selectride (lithium tri(sec-butyl)borohydride) in solvents such as tetrahydrofuran (THF). For example, the reduction of 3-(4-fluorophenyl)morpholin-2-one derivatives requires precise control of temperature (–75°C) to achieve stereoselectivity . Under suboptimal conditions (e.g., hydrogen-starved environments), side reactions like debenzylation or defluorination may occur, leading to impurities .

1.3. Cyclization Reactions

The final cyclization step, often performed in refluxing xylene (140–150°C), converts intermediates into aprepitant. Impurities may form if intermediates undergo unintended reactions, such as incomplete cyclization or rearrangement .

Key Reaction Conditions and Reagents

Reaction Step Reagents Solvents Temperature Impurity Formation
CondensationDIPEA, potassium carbonateAcetonitrile, DMF0–75°CUnreacted intermediates
ReductionL-Selectride, sodium borohydrideTHF, methanol–75°C to 50°CDefluorinated byproducts
CyclizationN-methylcarboxy-2-chloroacetamidrazoneXylene140–150°CDiastereomeric impurities

Purification Methods

Purification of aprepitant EP impurity B involves:

  • Solvent extraction : Organic layers are washed with water, sodium bicarbonate, and brine to remove polar impurities .

  • Crystallization : Aprepitant is dissolved in ethyl acetate and distilled under reduced pressure to isolate pure product .

  • Column chromatography : Flash chromatography or HPLC is used to resolve stereochemical purity and remove diastereomers .

4.1. Chromatographic Methods

  • HPLC : Normal-phase and reverse-phase HPLC are employed to separate aprepitant from its eight stereoisomers and related impurities. Key parameters include:

    • Column : C18 or chiral columns (e.g., Chiralpak AD).

    • Mobile Phase : Mixtures of n-hexane/ethanol or ACN/buffer .

    • Detection : UV (λ = 220 nm) with relative response factors (RRF) for quantification .

4.2. Impurity Data

Impurity CAS Number Molecular Formula Key Source
This compound2348441-62-1C29H25F7N4O3Condensation/cyclization side reactions
Diastereomeric ImpurityN/ASimilar to aprepitantIncomplete stereoselective reduction

Regulatory and Quality Control Considerations

  • Purity Standards : FDA guidelines recommend impurities be limited to <0.1% .

  • Stability : Impurities like EP impurity B are monitored during forced degradation studies to ensure formulation stability .

  • SynThink and SynZeal : Provide reference standards for QC, enabling accurate quantification of EP impurity B .

References US8133994B2 (Google Patents) ACS Publications (Org. Process Res. Dev., 2006) phmethods.net (HPLC Methods for Aprepitant Impurities) SynZeal, EvitaChem, SynThink (Impurity Standards) EP2057151A2 (Purification Process)

Scientific Research Applications

Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:

    Analytical Method Development: Used as a reference standard for developing and validating analytical methods.

    Quality Control: Employed in quality control processes for the production of Aprepitant.

    Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.

    Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.

Properties

Molecular Formula

C29H25F7N4O3

Molecular Weight

610.5 g/mol

IUPAC Name

3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41)

InChI Key

QIEHKJXOBWMTEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.